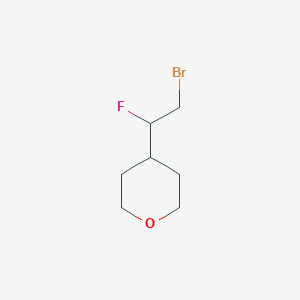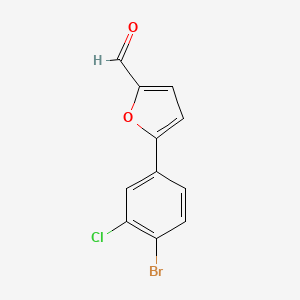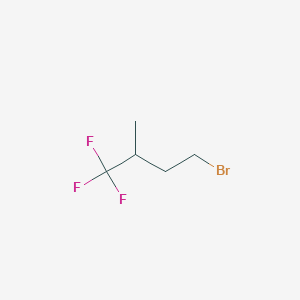
4-Bromo-1,1,1-trifluoro-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,1,1-trifluoro-2-methylbutane is a chemical compound with the linear formula C5H8BrF3 . It is a fluorinated building block .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1,1,1-trifluoro-2-methylbutane is represented by the InChI code:1S/C5H8BrF3/c1-4(2-3-6)5(7,8)9/h4H,2-3H2,1H3 . The molecular weight of the compound is 205.02 . Physical And Chemical Properties Analysis
The physical form of 4-Bromo-1,1,1-trifluoro-2-methylbutane is a solid . The compound has a molecular weight of 205.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Environmental Impact and Toxicology of Brominated Compounds
Research on brominated compounds, such as 2,4,6-Tribromophenol, focuses on their environmental presence, toxicokinetics, and toxicodynamics. These compounds are intermediates in the synthesis of brominated flame retardants and also degradation products of such substances. They find applications as pesticides and natural products in aquatic organisms. Their ubiquitous environmental presence raises concerns about their toxicological impacts, highlighting the need for continued research into their effects and degradation mechanisms (Koch & Sures, 2018).
Liquid-Liquid Extraction in Biochemical Engineering
The separation technologies, including salting-out and sugaring-out extraction, are critical for the production and separation of biofuels and biochemicals. These methods offer high separating efficiency and low operational costs, making them potential technologies for wide industrial applications. The research underscores the importance of developing novel separation methods for biofuels and biochemicals, which could be relevant to the study of brominated and fluorinated compounds (Fu et al., 2020).
Synthesis and Application in Organic Chemistry
Studies on the practical synthesis of fluorobrominated compounds, such as 2-Fluoro-4-bromobiphenyl, are vital for manufacturing materials like flurbiprofen. The development of cost-effective and environmentally friendly synthesis methods is a key area of research. Such studies provide insights into the synthesis and application of brominated and fluorinated compounds, which could extend to 4-Bromo-1,1,1-trifluoro-2-methylbutane (Qiu et al., 2009).
Membrane Technology for Liquid Separation
Membrane-based separation using polymers, such as poly[(1-trimethylsilyl)-1-propyne], for liquid-liquid separation in bioethanol and biobutanol production is an emerging field. This research area explores the design and application of membranes for efficient separation processes, which could be applicable to the purification or separation of brominated and fluorinated compounds (Volkov et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,1,1-trifluoro-2-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-4(2-3-6)5(7,8)9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUWYQHZBPKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,1-trifluoro-2-methylbutane | |
CAS RN |
114386-65-1 |
Source


|
| Record name | 4-bromo-1,1,1-trifluoro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)
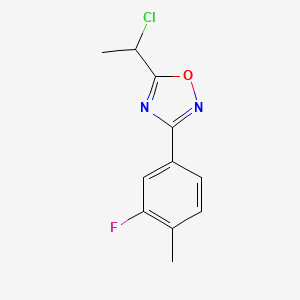
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
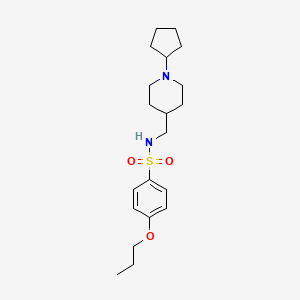
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2604793.png)

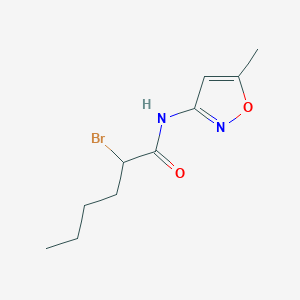
![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)
